molecular formula C20H17ClN2O2 B5437793 2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)nicotinamide

2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)nicotinamide

Katalognummer B5437793
Molekulargewicht: 352.8 g/mol
InChI-Schlüssel: HQGZMMAJHFUKHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)nicotinamide, also known as Olaparib, is a PARP inhibitor used in the treatment of ovarian and breast cancer. PARP inhibitors are a type of targeted therapy that work by blocking the enzyme poly ADP-ribose polymerase (PARP), which plays a role in repairing damaged DNA in cancer cells.

Wirkmechanismus

2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)nicotinamide works by inhibiting the enzyme PARP, which plays a role in repairing damaged DNA in cancer cells. By blocking PARP, this compound prevents cancer cells from repairing their DNA, which leads to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its role in inhibiting PARP, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)nicotinamide is its specificity for cancer cells with BRCA mutations. This makes it an effective targeted therapy with fewer side effects than traditional chemotherapy. However, one limitation of this compound is its potential for the development of resistance in cancer cells. This is a common problem with targeted therapies, and ongoing research is focused on developing new strategies to overcome this limitation.

Zukünftige Richtungen

There are several future directions for the research and development of 2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)nicotinamide. One area of focus is the development of combination therapies that can enhance the effectiveness of this compound in treating cancer. Another area of focus is the development of new PARP inhibitors with improved efficacy and fewer side effects. Finally, ongoing research is focused on understanding the mechanisms of resistance to this compound and developing strategies to overcome this limitation.

Synthesemethoden

The synthesis of 2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)nicotinamide involves several steps, including the reaction of 2,6-dimethylaniline with 4-chlorophenol in the presence of a base to form 2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with nicotinoyl chloride in the presence of a base to form this compound. The final product is obtained by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)nicotinamide has been extensively studied for its use in the treatment of ovarian and breast cancer. Clinical trials have shown that this compound is effective in treating patients with BRCA-mutated ovarian and breast cancer. In addition, this compound has also been studied for its use in the treatment of other types of cancer, including pancreatic, prostate, and lung cancer.

Eigenschaften

IUPAC Name

2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-13-5-3-6-14(2)18(13)23-19(24)17-7-4-12-22-20(17)25-16-10-8-15(21)9-11-16/h3-12H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGZMMAJHFUKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.